REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:9])[C:3](=C=O)[CH2:4][C:5]#[N:6].[CH3:10][NH:11][NH2:12]>>[CH3:10][N:11]1[C:5]([NH2:6])=[CH:4][C:3]([CH:2]([CH3:1])[CH3:9])=[N:12]1
|
Name
|
compound
|
Quantity
|
8.03 g
|
Type
|
reactant
|
Smiles
|
CC(C(CC#N)=C=O)C
|
Name
|
alcohol
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
Methylhydrazine
|
Quantity
|
3.32 g
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed
|
Type
|
CUSTOM
|
Details
|
Alcohol was rotary-evaporated
|
Type
|
CUSTOM
|
Details
|
to obtain a crude product as oil
|
Type
|
CUSTOM
|
Details
|
The crude product was purified with column chromatography (eluant: petroleum ether/ethyl acetate=1:1)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(C=C1N)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 51.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |